molecular formula C9H14O3S B14636535 S-(1,4-Dioxoheptan-3-yl) ethanethioate CAS No. 55764-43-7

S-(1,4-Dioxoheptan-3-yl) ethanethioate

Katalognummer: B14636535
CAS-Nummer: 55764-43-7
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: OJTFZHVGDPAPDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1,4-Dioxoheptan-3-yl) ethanethioate: is a chemical compound with the molecular formula C9H14O4S It is characterized by the presence of a dioxoheptane chain attached to an ethanethioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxoheptan-3-yl) ethanethioate typically involves the reaction of 1,4-dioxoheptane with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: S-(1,4-Dioxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(1,4-Dioxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .

Medicine: Its reactivity allows for the modification of its structure to enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism of action of S-(1,4-Dioxoheptan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in its mechanism of action include the modification of enzyme active sites and the disruption of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison: S-(1,4-Dioxoheptan-3-yl) ethanethioate is unique due to its dioxoheptane chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research and industry highlight its uniqueness .

Eigenschaften

CAS-Nummer

55764-43-7

Molekularformel

C9H14O3S

Molekulargewicht

202.27 g/mol

IUPAC-Name

S-(1,4-dioxoheptan-3-yl) ethanethioate

InChI

InChI=1S/C9H14O3S/c1-3-4-8(12)9(5-6-10)13-7(2)11/h6,9H,3-5H2,1-2H3

InChI-Schlüssel

OJTFZHVGDPAPDK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C(CC=O)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.